molecular formula C12H10N4O3 B4037485 N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide

N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide

Cat. No.: B4037485
M. Wt: 258.23 g/mol
InChI Key: SAOSWMUQIUDZNY-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as pharmaceuticals, organic materials, and natural products . This compound, in particular, has a pyrazine ring substituted with a carboxamide group and a 2-methyl-4-nitrophenyl group, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with 2-methyl-4-nitroaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired carboxamide product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, potassium permanganate, and chromium trioxide. The major products formed from these reactions include the corresponding amino derivative, substituted pyrazine derivatives, and carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c1-8-6-9(16(18)19)2-3-10(8)15-12(17)11-7-13-4-5-14-11/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOSWMUQIUDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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